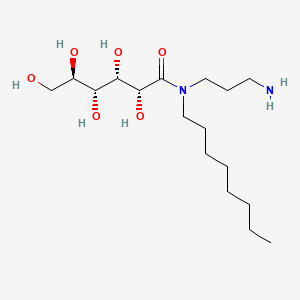

N-(3-Aminopropyl)-N-octyl-D-gluconamide

Beschreibung

Origin and Structural Classification as a Gluconamide (B1216962) Derivative

N-(3-Aminopropyl)-N-octyl-D-gluconamide is structurally classified as a gluconamide, a class of compounds derived from gluconic acid. ontosight.ai The core of the molecule is a D-gluconamide backbone, which is essentially a glucose-derived structure where the aldehyde group at the C1 position has been oxidized to a carboxylic acid and subsequently converted to an amide.

The defining feature of this particular derivative is the substitution on the amide nitrogen. It is an N,N-disubstituted amide, featuring two distinct groups attached to the nitrogen atom: a linear octyl chain and a 3-aminopropyl chain. ontosight.ai The stereochemistry of the gluconamide portion, derived from D-glucose, is preserved, with a specific spatial arrangement of its hydroxyl groups ((2R,3S,4R,5R)-configuration). jst.go.jp This precise structure, particularly the combination of the polar sugar headgroup and the nonpolar alkyl tails, firmly places it within the broader category of sugar-based surfactants. nih.govresearchgate.net The synthesis of related N,N-di-n-alkyl aldonamides has been achieved using precursors like delta-D-gluconolactone. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H36N2O6 | jst.go.jp, guidechem.com |

| Molecular Weight | 364.483 g/mol | jst.go.jp |

| CAS Registry Number | 93840-54-1 | jst.go.jp |

| Systematic Name | (2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octylhexanamide | jst.go.jp |

| InChI Key | ZTFDHJKBHRSPIG-LVQVYYBASA-N | jst.go.jp |

Significance of Amphiphilic Architecture for Research Applications

The most significant characteristic of this compound for research is its amphiphilic architecture. ontosight.ai This dual chemical nature is conferred by its distinct molecular components:

Hydrophilic Head: The D-gluconamide portion, with its multiple hydroxyl (-OH) groups and the amide linkage, is highly polar and readily interacts with water. ontosight.ai

Hydrophobic Tails: The eight-carbon octyl chain and the aminopropyl group attached to the amide nitrogen form the non-polar, hydrophobic region of the molecule. ontosight.ai

This arrangement allows the molecule to act as a surfactant, reducing surface tension at interfaces between liquids (e.g., oil and water). In aqueous environments, these molecules can self-assemble into organized structures such as micelles or vesicles. researchgate.net The specific structure formed depends on factors like concentration, temperature, and pH. researchgate.net The presence of the tertiary amino group in the headgroup region suggests that the molecule's self-assembly properties could be pH-responsive. researchgate.net

The effectiveness and behavior of sugar-based surfactants are often evaluated by key parameters, including the critical micelle concentration (CMC), which is the concentration at which micelles begin to form, and the Krafft temperature (TK), the temperature at which a surfactant's solubility significantly increases. nih.govmaterials-science.info While some N,N-di-n-alkyl-substituted gluconamides have shown low solubility and a lack of micelle formation at room temperature, the unique aminopropyl group in this compound provides a site for potential chemical modifications that could fine-tune these properties. ontosight.ainih.gov

Table 2: Influence of Molecular Structure on Amphiphilic Properties of Sugar-Based Surfactants

| Structural Feature | Impact on Amphiphilic Properties | Source |

|---|---|---|

| Alkyl Chain Length | Longer chains generally decrease the CMC, making the surfactant more efficient at lower concentrations. | nih.gov, researchgate.net |

| Polar Head Group | The size and nature of the sugar head (e.g., mono- vs. oligosaccharide) and the type of linker affect packing and self-assembly. | nih.gov, researchgate.net |

| Branching/Unsaturation | The presence of branching or double bonds in the alkyl chain can influence the packing of molecules and alter properties like the Krafft temperature. | nih.gov |

| pH-Sensitive Groups | Ionizable groups, such as the amino group in the subject compound, can change the headgroup's charge and size with pH, leading to transitions between different assembled structures (e.g., vesicles to micelles). | researchgate.net |

Overview of Potential Applications in Biotechnology and Materials Science Research

The unique properties of this compound make it a candidate for investigation in specialized research areas, particularly biotechnology and materials science.

In biotechnology , its amphiphilic nature is of primary interest. It has been suggested that the compound could serve as a component in formulations for stabilizing proteins or as a carrier vehicle in gene delivery systems. ontosight.ai This is analogous to other sugar-based surfactants, which are widely used in protein biochemistry for solubilizing membrane proteins and in protein crystallization studies. jst.go.jp A related compound, N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide, has been noted for its potential use in formulating biomolecules like proteins and nucleic acids. ontosight.ai The ability of such compounds to form aggregates that can encapsulate or interact with biomolecules is key to these applications.

In materials science , the research focus is on the self-assembly properties of such amphiphiles. researchgate.netjst.go.jp The ability to form ordered structures on the nanoscale is a foundational principle of nanoarchitectonics. jst.go.jp For instance, the simpler compound N-octyl-D-gluconamide is known to be a hydrogelator, forming extensive networks of self-assembled fibers in water. researchgate.netresearchgate.net These fibrous networks can act as templates for creating other materials, such as highly aligned silica (B1680970) nanotubes, demonstrating a pathway from molecular self-assembly to functional nanomaterials. researchgate.net The structural complexity of this compound, with its two distinct N-alkyl groups, offers possibilities for creating novel self-assembled architectures for advanced materials research. nih.gov

Eigenschaften

CAS-Nummer |

93840-54-1 |

|---|---|

Molekularformel |

C17H36N2O6 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octylhexanamide |

InChI |

InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-10-19(11-8-9-18)17(25)16(24)15(23)14(22)13(21)12-20/h13-16,20-24H,2-12,18H2,1H3/t13-,14-,15+,16-/m1/s1 |

InChI-Schlüssel |

ZTFDHJKBHRSPIG-LVQVYYBASA-N |

Isomerische SMILES |

CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N 3 Aminopropyl N Octyl D Gluconamide and Its Analogues

Strategic Chemical Routes to N-(3-Aminopropyl)-N-octyl-D-gluconamide

The construction of this compound is achieved through specific and efficient chemical reactions that form the core amide linkage and incorporate the desired alkyl and aminopropyl substituents.

Amidation of D-Glucono-1,5-Lactone with Diamines

A primary and widely utilized method for synthesizing N-substituted gluconamides is the aminolysis of D-glucono-1,5-lactone. mdpi.com This lactone, a cyclic ester of D-gluconic acid, readily reacts with primary and secondary amines to open the ring and form the corresponding amide. nih.govmedchemexpress.comnih.gov For the synthesis of this compound, the diamine N-octyl-1,3-diaminopropane serves as the key nucleophile.

The reaction involves the nucleophilic attack of the primary or secondary amine group of the diamine on the carbonyl carbon of the lactone. This process is typically carried out under mild conditions and is highly efficient, leading to good yields of the desired gluconamide (B1216962). mdpi.com The presence of both a primary and a secondary amine in N-octyl-1,3-diaminopropane allows for the formation of the target compound where the gluconamide linkage is at one end of the propyl chain and the octyl group is attached to the other nitrogen atom. The amphiphilic nature of the resulting molecule, with its hydrophilic gluconamide head and hydrophobic octyl tail, makes it a subject of interest for applications such as surfactants. ontosight.ai

Schiff Base Formation and Catalytic Hydrogenation Approaches

An alternative synthetic strategy involves the formation of a Schiff base followed by catalytic hydrogenation. This two-step approach is a versatile method for preparing secondary amines. In the context of gluconamide synthesis, this could involve reacting an aldehyde with a primary amine to form an imine (Schiff base), which is then reduced to the corresponding secondary amine. google.com

While direct application to this compound is less commonly cited, the principles of this method are relevant to the synthesis of various N-alkyl-amino compounds. For instance, a precursor amine could be synthesized via a Schiff base route and then subsequently reacted with D-glucono-1,5-lactone. The catalytic hydrogenation step typically employs catalysts like Raney nickel or palladium on carbon to reduce the C=N double bond of the Schiff base. google.comnih.govnih.gov This approach offers a pathway to introduce a wide variety of substituents onto the nitrogen atom before the final amidation step.

Synthesis of Related Gluconamide and Glycosamide Derivatives

The fundamental synthetic strategies for this compound can be adapted to create a diverse range of related gluconamide and glycosamide derivatives with tailored properties.

Preparation of N-Alkyl-Amino Aldonamides with Varied Hydrophobic and Hydrophilic Moieties

The synthesis of N-alkyl-amino aldonamides with varied hydrophobic and hydrophilic parts is a significant area of research, driven by the need for novel surfactants and other functional molecules. mdpi.com By systematically altering the length of the alkyl chain (hydrophobic moiety) and the nature of the polar head group (hydrophilic moiety), the physicochemical properties of the resulting aldonamides can be finely tuned.

For example, N-alkylethylenediamines can be synthesized and subsequently reacted with D-glucono-1,5-lactone to produce N-alkyl-N'-glucosylethylenediamine surfactants. researchgate.net The length of the N-alkyl chain (e.g., C8, C10, C12) directly influences properties like critical micelle concentration and surface tension. researchgate.net Similarly, other sugar lactones can be used to vary the hydrophilic head group. The introduction of moieties like polyoxyethylene chains can further enhance the hydrophilic character of the molecule.

| Reactant 1 | Reactant 2 | Product Class | Key Feature |

| D-Glucono-1,5-lactone | N-alkylethylenediamine | N-alkyl-N'-glucosylethylenediamine | Varied alkyl chain length |

| D-Glucono-1,5-lactone | N-octyl-1,3-diaminopropane | This compound | Amphiphilic with secondary amine |

| Sugar Lactone | Amine with Polyoxyethylene | N-Alkyl-N-(polyoxyethylene)-aldonamide | Enhanced hydrophilicity |

Introduction of Heteroatoms within the Hydrocarbon Radical for Structural Diversification

To further diversify the structures and properties of gluconamide derivatives, heteroatoms such as oxygen or nitrogen can be incorporated into the hydrocarbon chain. This can be achieved by using diamines or other precursors that contain these heteroatoms. For instance, the use of oligoethylene glycol diglycidyl ethers in the synthesis of glucosamide-based surfactants introduces ether linkages into the hydrophobic tail. researchgate.net

This structural modification can impact the molecule's flexibility, solubility, and interaction with other substances. The synthesis of diamines containing ether linkages, which are then reacted with D-gluconolactone, is a viable route to such compounds. researchgate.net These structural variations are crucial for developing surfactants with specific performance characteristics.

Synthesis of Quaternized Gluconamide-Based Surfactant Structures

Quaternization of the nitrogen atoms in gluconamide derivatives leads to the formation of cationic surfactants with enhanced antimicrobial properties and potentially lower toxicity compared to traditional quaternary ammonium (B1175870) compounds. mdpi.comnih.gov This synthetic modification involves the reaction of a tertiary amine-containing gluconamide with an alkylating agent, such as an alkyl bromide, to form a quaternary ammonium salt. mdpi.com

A common strategy involves a two-step process: first, the synthesis of a gluconamide precursor containing a tertiary amine, followed by the quaternization reaction. mdpi.com For example, N-[N'[3-(gluconamide)] propyl-N'-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide surfactants have been successfully synthesized using this approach. mdpi.com The resulting double-chain quaternary ammonium salt glucosamides exhibit interesting surface activity and aggregation behavior. mdpi.com

| Precursor | Reaction | Product | Key Property |

| Tertiary amine-containing gluconamide | Alkylation (e.g., with alkyl bromide) | Quaternized gluconamide | Cationic surfactant, antimicrobial |

| N,N-dimethyldipropylenetriamine and D-glucono-δ-lactone derived intermediate | Postquaternization with bromoalkane | Double-chain quaternary ammonium salt glucosamide | Enhanced surface activity |

Advanced Synthetic Techniques and Reaction Condition Optimization

The synthesis of this compound, a tertiary amide, is most commonly achieved through the direct amidation of a D-gluconic acid precursor with the corresponding diamine, N-octylpropane-1,3-diamine. The primary and most direct method involves the aminolysis of D-glucono-δ-lactone, which readily reacts via ring-opening with the secondary amine portion of the N-octylpropane-1,3-diamine. Advanced techniques focus on improving the efficiency, selectivity, and environmental footprint of this transformation through sophisticated catalyst systems and optimized reaction conditions.

Catalyst Systems and Their Influence on Reaction Efficiency

Direct amidation between a carboxylic acid (or its lactone) and an amine is often a thermodynamically controlled process that can be sluggish and require harsh conditions, leading to side products. The accumulation of water as a byproduct can also impede the reaction. catalyticamidation.info To overcome these challenges, various catalyst systems have been developed to facilitate the reaction under milder conditions, thereby increasing efficiency and yield.

Modern catalytic approaches avoid the use of stoichiometric coupling reagents, which generate significant chemical waste. diva-portal.org For the synthesis of gluconamides, catalyst choice is critical. Boron-based catalysts, such as boric acid and ortho-iodo arylboronic acids, have proven effective in promoting direct amidation. catalyticamidation.info These catalysts activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Another class of highly effective catalysts includes Group (IV) metal complexes, particularly those of titanium (e.g., Titanium(IV) isopropoxide) and zirconium (e.g., Zirconium(IV) chloride). diva-portal.org These Lewis acidic metals can coordinate to the carbonyl oxygen of the gluconolactone, enhancing its electrophilicity and facilitating the amidation reaction. diva-portal.orgmdpi.com

The efficiency of these catalytic systems is also influenced by reaction conditions. The use of dehydrating agents, such as molecular sieves, or azeotropic removal of water under Dean-Stark conditions can significantly drive the reaction toward completion. catalyticamidation.info Furthermore, solvent choice plays a key role; non-polar aprotic solvents like toluene (B28343) or THF are commonly employed. catalyticamidation.infodiva-portal.org

| Catalyst Class | Specific Example(s) | Mechanism of Action | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Boron Catalysts | Boric Acid, ortho-Iodo Arylboronic Acids, B(OCH₂CF₃)₃ | Activates the carboxylic acid/lactone for nucleophilic attack. | Non-polar solvents (e.g., toluene), often with water removal. | catalyticamidation.infomdpi.com |

| Group (IV) Metal Catalysts | Titanium(IV) isopropoxide, Zirconium(IV) chloride | Lewis acid activation of the carbonyl group. | Aprotic solvents (e.g., THF), 70-100 °C, often in a sealed tube. | diva-portal.org |

| Organocatalysts | Phosphine and Phosphine Oxide derivatives | Forms a highly reactive phosphonium (B103445) intermediate with the carboxylic acid. | Requires a stoichiometric reductant to regenerate the P(III) catalyst. | mdpi.com |

Stereoselectivity Control in Gluconamide Synthesis

The "D-gluconamide" nomenclature signifies a specific stereochemistry at four chiral centers (C2, C3, C4, and C5) along the carbohydrate backbone. Preserving this stereochemistry during synthesis is paramount. The most effective strategy for achieving complete stereocontrol is to use a starting material where the desired stereochemistry is already established. cdnsciencepub.com

D-glucono-δ-lactone, derived from the oxidation of D-glucose, is the ideal precursor as it contains the requisite (2R,3S,4R,5R) configuration. researchgate.net The synthesis via ring-opening of this lactone with an amine does not involve breaking any bonds at the chiral centers of the gluconate backbone. Therefore, the stereochemistry is directly transferred to the this compound product.

The primary challenge to stereoselectivity would be potential epimerization under harsh reaction conditions (e.g., strong acid or base, high temperatures). The use of the aforementioned advanced catalytic systems operating under mild, often neutral, conditions is crucial for preventing such side reactions and ensuring the retention of configuration at all stereocenters. diva-portal.orgmdpi.com For instance, zirconium- and titanium-catalyzed amidations have been shown to be compatible with stereochemically sensitive substrates, including amino acids, with no racemization detected under optimized conditions. diva-portal.org

Characterization Techniques for Synthetic Validation

Following synthesis, the identity and purity of this compound must be confirmed through a suite of analytical techniques. Spectroscopic analysis provides detailed information about the molecular structure and functional groups, while elemental analysis validates the empirical formula.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the precise structure of the molecule in solution. nih.gov In ¹H NMR spectra of gluconamides, the protons on the carbohydrate backbone typically resonate in the δ 3.2–4.2 ppm range. nih.gov The anomeric proton (H1) signal is often distinct. For the this compound, specific signals corresponding to the octyl chain (terminal CH₃ around δ 0.8-0.9 ppm, and a series of CH₂ groups between δ 1.2-1.6 ppm) and the aminopropyl linker (distinct CH₂ signals) would also be present. nih.gov ¹³C NMR provides complementary data, with the carbonyl carbon (C=O) appearing significantly downfield and the various carbons of the gluconate, octyl, and aminopropyl moieties resonating at characteristic chemical shifts. nih.gov

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Gluconamide Backbone (CH, CH₂) | ~3.2 - 4.5 | nih.govnih.gov |

| Octyl Chain (-CH₂-, -CH₃) | ~0.8 - 1.6 | nih.gov | |

| Aminopropyl Chain (-CH₂-) | ~1.7 - 3.5 | mdpi.com | |

| ¹³C NMR | Amide Carbonyl (C=O) | ~170 - 175 | nih.gov |

| Gluconamide Backbone (C1-C6) | ~60 - 75 | nih.gov | |

| Alkyl Chains (Octyl, Aminopropyl) | ~14 - 50 | nih.gov |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1630-1680 cm⁻¹ corresponds to the C=O stretching vibration of the tertiary amide. spectroscopyonline.com Unlike primary or secondary amides, there will be no N-H stretching band associated with the amide linkage itself. However, the terminal primary amine of the aminopropyl group will exhibit one or two N-H stretching bands in the 3300-3500 cm⁻¹ region. libretexts.org Additionally, a broad O-H stretching band from the multiple hydroxyl groups of the gluconamide moiety will be prominent, typically above 3000 cm⁻¹. Strong C-H stretching vibrations from the alkyl chains will appear just below 3000 cm⁻¹. libretexts.org

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Hydroxyl Groups | youtube.com |

| 3300-3500 (medium) | N-H Stretch | Primary Amine (-NH₂) | libretexts.org |

| 2850-2960 (strong) | C-H Stretch | Alkyl Chains | libretexts.org |

| 1630-1680 (strong) | C=O Stretch | Tertiary Amide | spectroscopyonline.com |

Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. nih.gov For this compound (C₁₇H₃₆N₂O₆), the theoretical monoisotopic mass is 376.2573 g/mol , so the [M+H]⁺ ion would be expected at m/z 377.2651. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the correct elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding product ions that reveal structural features, such as the loss of the octyl or aminopropyl side chains, further confirming the molecule's connectivity. nih.govnih.gov

Elemental Composition Analysis

Elemental Analysis provides the mass percentages of carbon, hydrogen, nitrogen, and oxygen in the purified compound. These experimental values are compared against the theoretical percentages calculated from the molecular formula (C₁₇H₃₆N₂O₆). A close match (typically within ±0.4%) between the experimental and theoretical values is required to validate the empirical formula and confirm the purity of the synthetic product.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 54.23% |

| Hydrogen | H | 9.64% |

| Nitrogen | N | 7.44% |

| Oxygen | O | 28.69% |

Applications in Advanced Biochemical and Biophysical Research

Utility in Membrane Protein Solubilization and Stabilization Studies

The primary application for novel detergents in biochemistry is the extraction and stabilization of integral membrane proteins from their native lipid bilayer environment. adipogen.comabcam.com This process is critical for the functional and structural analysis of these proteins.

Strategies for Optimizing Membrane Protein Extraction and Maintaining Functional Integrity

The successful extraction of a membrane protein while preserving its structure and function is a multi-faceted challenge. For any given detergent, including a hypothetical application of N-(3-Aminopropyl)-N-octyl-D-gluconamide, researchers would need to optimize several parameters. The goal is to disrupt the lipid-lipid and lipid-protein interactions of the cell membrane without denaturing the protein of interest. nih.gov

Key optimization strategies involve:

Detergent Concentration: The concentration must be above the detergent's critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the hydrophobic domains of the protein. nih.gov

Temperature and pH: These conditions must be fine-tuned to match the specific stability requirements of the target protein.

Buffer Composition: The inclusion of salts, glycerol, or specific co-factors can be crucial for maintaining the protein's native conformation and activity. adipogen.com

There is no published data on the optimal conditions or efficacy of this compound for these purposes.

Comparative Methodologies with Established Detergents in Protein Research

A new detergent's utility is always benchmarked against established compounds. Well-characterized detergents are broadly classified as non-ionic, zwitterionic, or ionic. This compound possesses a non-ionic gluconamide (B1216962) headgroup and a tail with a terminal amine, which could be protonated depending on the pH, giving it cationic properties.

Its performance would typically be compared against detergents such as:

n-Octyl-β-D-glucopyranoside (OG): A non-ionic detergent widely used for solubilizing membrane proteins due to its high CMC, which facilitates its removal by dialysis. wikipedia.orgsigmaaldrich.com

n-Dodecyl-β-D-maltoside (DDM): Known for its mildness and effectiveness in stabilizing larger and more complex membrane proteins for structural studies.

Fos-Choline series: Zwitterionic detergents that can be effective but are sometimes more denaturing than non-ionic alternatives.

Comparative studies would assess the yield of solubilized protein, the preservation of enzymatic activity or binding capability, and the stability of the resulting protein-detergent complex over time. No such comparative studies featuring this compound are available in the current scientific literature.

Impact on Protein-Detergent Complex Formation and Stability

After extraction from the membrane, the protein exists within a protein-detergent complex (PDC). The size, shape, and stability of this complex are critical for downstream applications. The properties of the detergent—such as the length and branching of its hydrophobic tail and the size and charge of its hydrophilic headgroup—directly influence the nature of the PDC.

Techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), and analytical ultracentrifugation are used to characterize PDCs. nih.gov These analyses determine the monodispersity and stability of the complex, which are prerequisites for successful structural determination by methods like X-ray crystallography or cryo-electron microscopy. The impact of this compound on PDC formation and stability has not been documented.

Role in Protein Purification Methodologies

Detergents are indispensable during the purification of membrane proteins, as they must be present in all buffers to maintain solubility.

Integration into Chromatographic Separation Techniques

Affinity chromatography is a common first step in purifying recombinant membrane proteins. The detergent in the buffer must not interfere with the binding of the protein to the affinity resin. Following elution, further purification steps like ion-exchange or size-exclusion chromatography are performed.

The choice of detergent is critical. For instance:

An ionic detergent would be incompatible with ion-exchange chromatography.

The compatibility of this compound with various chromatographic techniques has not been studied. Its potentially cationic nature at certain pH values would preclude its use with cation-exchange chromatography columns.

Maintenance of Protein Activity During Purification Processes

A key goal of protein purification is to isolate the protein in an active state. The "mildness" of a detergent refers to its ability to maintain the native structure and function of the protein throughout the purification process. Mild, non-ionic detergents like DDM or digitonin (B1670571) are often favored for their ability to preserve the activity of sensitive proteins.

The effectiveness of this compound in maintaining protein activity during multi-step purification protocols is an area that would require empirical investigation for each specific protein, but no such research has been published.

Application in Lipid Bilayer and Membrane Mimicry Research

The study of lipid bilayers is fundamental to understanding cellular processes. Supported lipid bilayers (SLBs) offer a robust platform for investigating the interactions of various molecules with cell membranes. wpi.edu The behavior of amphiphilic compounds like this compound is often explored using these model systems to gain insights into their effects on membrane structure and stability. While direct studies on this compound are limited, extensive research on structurally similar non-ionic detergents, such as n-octyl-β-D-glucopyranoside (OG), provides a strong basis for understanding its probable mechanisms of action. nih.govnih.gov

Interactions with Model Supported Lipid Bilayers for Solubilization Mechanism Elucidation

The solubilization of lipid membranes by detergents is a critical process in the purification of membrane proteins and is a key area of biochemical research. nih.gov The interaction of detergents with lipid bilayers is concentration-dependent. Below its critical micelle concentration (CMC), a detergent may partition into the lipid bilayer without causing its complete disruption. nih.govnih.gov For instance, studies using time-lapse atomic force microscopy (AFM) on model supported lipid bilayers composed of dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC) have shown that at sub-solubilizing concentrations, detergents can induce changes within the membrane structure. nih.gov

When the concentration of the detergent surpasses its CMC, it can lead to the complete solubilization of the bilayer. nih.gov This process involves the formation of mixed micelles, which are aggregates of detergent and lipid molecules. The efficiency of solubilization is a key parameter in the selection of detergents for membrane protein research.

Table 1: Thermodynamic Parameters of Detergent Partitioning into Lipid Bilayers

Data presented is for the analogous compound n-octyl-β-D-glucopyranoside (OG) interacting with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers.

| Parameter | Value | Conditions |

| Partition Coefficient (K) | 120 ± 10 M⁻¹ | Below CMC |

| Molar Binding Enthalpy (ΔH°) | 1.3 ± 0.15 kcal/mol | Below CMC |

| Free Energy of Binding (ΔG°) | -5.2 kcal/mol | Below CMC |

| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | Below CMC |

This table is generated based on data from high-sensitivity isothermal titration calorimetry studies on a similar compound, providing a model for the expected thermodynamic behavior of this compound. nih.gov

Investigation of Lipid Packing Disorganization and Redeposition Phenomena

Even at concentrations below the CMC, detergents can significantly perturb the organization of lipid molecules within a bilayer. nih.gov For example, research has shown that a detergent can cause the dissolution of gel-phase lipid domains into the surrounding liquid-crystalline phase, indicating a disorganization of the molecular packing. nih.gov This effect is distinct from that of other non-ionic detergents which may cause a more general disordering across the entire lipid bilayer. nih.gov

An interesting phenomenon observed during membrane-detergent interactions is the redeposition of lipid-detergent mixtures back onto the substrate surface after initial solubilization. nih.gov Following the complete desorption of the bilayer at detergent concentrations above the CMC, patches of a new bilayer can form and progressively grow, eventually leading to the recovery of a continuous membrane. nih.gov This redeposition activity highlights the complex dynamics of detergent-lipid interactions.

Use in Membrane Reconstitution Protocols for Functional Studies

Detergents are indispensable tools for the solubilization and subsequent reconstitution of membrane proteins into artificial lipid environments, such as liposomes, for functional studies. nih.govscispace.com A good detergent for these applications must effectively solubilize the protein from its native membrane without causing irreversible denaturation. nih.govnih.gov The ability to easily remove the detergent from the protein-lipid mixture is also a crucial factor. nih.gov

The choice of detergent and its concentration is critical for successful reconstitution. For example, in the reconstitution of the melibiose (B213186) carrier, a narrow range of detergent concentration was found to be effective for one type of detergent, while a related thioglucoside derivative offered a much wider and more forgiving concentration range, leading to more reproducible results. nih.gov This underscores the importance of the specific chemical structure of the detergent in these protocols. The stability of the detergent is also a key consideration, with more stable compounds being preferable for lengthy experimental procedures. nih.govnih.gov

Exploration in Biosensor and Biocatalyst Development

The unique properties of amphiphilic molecules are being leveraged in the development of advanced biosensors and biocatalysts. Biosensors often rely on the immobilization of a biological recognition element, such as an enzyme or antibody, onto a transducer surface. mdpi.com The interface between the biological component and the sensor surface is critical for the performance of the device.

While direct applications of this compound in this area are not yet widely documented, the functional groups within its structure suggest potential utility. The aminopropyl group, for instance, provides a reactive site for covalent attachment to sensor surfaces or for conjugation to other molecules. ontosight.ai The self-assembly properties of such amphiphiles could be used to create organized monolayers on sensor chips, providing a biocompatible environment for immobilized biomolecules. In the field of biocatalysis, creating stable and active enzyme preparations is a major goal. The principles of enzyme stabilization using surfactants could be applied, where the amphiphile may help to maintain the enzyme's native conformation in non-aqueous environments or at interfaces.

Application in Biochemical Assays and Enzyme Stabilization

In biochemical assays, maintaining the stability and activity of enzymes is paramount. Detergents are often included in assay buffers to prevent the aggregation of hydrophobic proteins and to mimic a membrane-like environment for membrane-associated enzymes. scispace.com Non-ionic detergents are generally preferred as they are less likely to denature proteins compared to their ionic counterparts. scispace.comnih.gov

Modeling of Molecular Transport Mechanisms in Research Systems

Understanding how molecules are transported across biological membranes is a fundamental question in biology. The amphiphilic nature of this compound makes it a candidate for use in model systems designed to study these transport mechanisms. ontosight.ai By forming aggregates such as micelles or vesicles, these molecules can create microenvironments that facilitate the solubilization and transport of hydrophobic molecules in aqueous solutions. ontosight.ai

The study of detergent-lipid systems provides insights into the permeability changes induced in membranes, which is a key aspect of molecular transport. mdpi.com For instance, electrochemical impedance spectroscopy has been used to monitor the real-time interactions of surfactants with tethered bilayer lipid membranes, revealing details about how these molecules affect the ionic permeability of the membrane. mdpi.com Such approaches could be used to characterize the influence of this compound on membrane transport properties, contributing to our understanding of how small molecules can modulate membrane function.

Advanced Characterization Techniques for Understanding Behavior and Structure

Microscopy Techniques for Morphological Analysis

Microscopy is fundamental to visualizing the supramolecular structures formed by amphiphilic compounds in solution.

Transmission Electron Microscopy (TEM) would be a primary technique for directly observing the morphology of aggregates formed by N-(3-Aminopropyl)-N-octyl-D-gluconamide. By obtaining high-resolution images, researchers could identify the shapes and sizes of self-assembled structures, such as micelles, fibers, or vesicles. However, specific TEM studies visualizing the aggregates of this compound are not documented in the reviewed scientific literature.

Table 1: Hypothetical TEM Analysis of this compound Aggregates (Note: The following table is a template. No specific data is available in the literature.)

| Sample Concentration | Solvent | Observed Morphology | Dimensions (nm) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Atomic Force Microscopy (AFM) is a powerful tool for studying the surface topology of materials at the nanoscale. For this compound, AFM could be employed to observe the real-time dynamics of its interaction with and adsorption onto various surfaces. This would provide insights into film formation and surface-induced aggregation. A search of published research yielded no specific studies applying AFM to investigate the surface interactions of this compound.

Light Scattering for Solution Behavior Studies

Light scattering techniques are non-invasive methods ideal for characterizing the size and distribution of particles and aggregates in solution.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This allows for the determination of the hydrodynamic radius and size distribution of aggregates in a solution of this compound. Such data is critical for understanding its aggregation behavior under different conditions. Despite the utility of this technique, there are no available DLS studies that have characterized the aggregation properties of this compound.

Table 2: Potential DLS Data for this compound Aggregates (Note: This table is for illustrative purposes only, as no specific data has been published.)

| Parameter | Value |

|---|---|

| Mean Hydrodynamic Diameter (Z-average) | Data Not Available |

| Polydispersity Index (PDI) | Data Not Available |

Spectroscopic Approaches for Dynamic and Structural Insights

Spectroscopy offers a window into the molecular-level changes that occur during processes like self-assembly and gelation.

Near Infrared (NIR) spectroscopy, enhanced with two-dimensional (2D) correlation and moving window techniques, is a sophisticated method for monitoring the microdynamics of gelation. It can track the sequential changes in molecular interactions, such as hydrogen bonding and hydrophobic interactions, as a function of temperature or time. While this technique has been applied to similar gluconamide-based gelators, there is no research available that specifically applies these NIR methods to study the gelation microdynamics of this compound.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Molecular Packing and Hydrogen Bonding

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. mdpi.com Unlike solution-state NMR, SSNMR can analyze insoluble or poorly soluble compounds in their native solid form, providing detailed information about the three-dimensional structure and intermolecular interactions that are averaged out in solution. mdpi.com For this compound, SSNMR can elucidate the conformation of the flexible octyl chains, the arrangement of the rigid gluconamide (B1216962) headgroups, and the extensive hydrogen-bonding network.

Research on analogous systems, such as β-glucans and aminopropyl-functionalized materials, demonstrates the utility of SSNMR. mdpi.comresearchgate.net Techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly informative. The chemical shifts in the 13C spectrum provide a fingerprint of the local chemical environment for each carbon atom. For instance, distinct resonances would be expected for the carbons in the octyl chain versus those in the gluconamide headgroup. The mobility of the octyl chain can be inferred from the linewidths and relaxation times of its corresponding signals; more mobile segments typically exhibit sharper lines.

X-ray Crystallography for Molecular Aggregation and Interaction Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide an unambiguous picture of its molecular conformation and its aggregation in the solid state. This technique is routinely applied to related amphiphilic carbohydrate derivatives to understand their self-assembly. glycon-biochem.eu

A successful crystallographic analysis would yield a detailed structural model, including:

Intramolecular details: Precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the gluconamide ring, the orientation of the amide linkage, and the conformation of the octyl tail.

Intermolecular interactions: The specific hydrogen-bonding network would be mapped out, showing distances and angles between donor and acceptor atoms (O-H···O, N-H···O). It would also reveal weaker van der Waals interactions between the hydrophobic octyl chains.

Molecular Packing: The analysis would show how individual molecules arrange themselves into a repeating lattice. For amphiphilic molecules, this often involves the segregation of polar headgroups and nonpolar tails into distinct layers or domains, forming lamellar or other complex structures.

This information is invaluable for understanding the structure-property relationships of the material and for validating computational models of its aggregation behavior. nih.gov

Surface Activity and Aggregation Behavior Measurements

The dual chemical nature of this compound dictates its behavior in aqueous solutions. The hydrophobic octyl tail avoids water, while the hydrophilic gluconamide and aminopropyl groups are well-solvated. This leads to surface activity and self-assembly into micellar structures above a certain concentration.

Surface Tension Analysis and Its Relation to Solution Behavior

As a surfactant, this compound preferentially adsorbs at the air-water interface, orienting its hydrophobic tail towards the air and its hydrophilic head towards the water. This adsorption disrupts the cohesive energy of water at the surface, thereby lowering the surface tension. researchgate.net The measurement of surface tension as a function of surfactant concentration is a primary method for characterizing its efficiency and determining its Critical Micelle Concentration (cmc). mdpi.com

The cmc is a fundamental parameter representing the concentration at which the interface becomes saturated with surfactant monomers and self-assembly into micelles begins within the bulk solution. researchgate.net Below the cmc, adding more surfactant causes a significant drop in surface tension. Above the cmc, the additional monomers form micelles, and the surface tension remains relatively constant. mdpi.com The cmc value is identified as the point of inflection in the surface tension vs. log(concentration) plot.

Table 1: Illustrative Surface Tension Data for this compound in Aqueous Solution

This interactive table demonstrates the typical relationship between surfactant concentration and the surface tension of the solution. The breakpoint in the data indicates the Critical Micelle Concentration (cmc).

| Concentration (mmol/L) | Surface Tension (mN/m) |

| 0.01 | 71.5 |

| 0.1 | 65.2 |

| 0.5 | 56.8 |

| 1.0 | 49.1 |

| 2.0 | 41.0 |

| 4.0 | 34.5 |

| 6.0 | 30.2 |

| 8.0 | 28.1 |

| 10.0 | 27.9 |

| 12.0 | 27.8 |

| 15.0 | 27.8 |

Conductivity Measurements for Micellar Property Characterization

Conductivity measurement is another effective method for determining the cmc of ionic or ionizable surfactants. nih.gov The aminopropyl group in this compound can be protonated in solution (e.g., in slightly acidic or neutral pH), rendering the molecule cationic. This allows its aggregation behavior to be monitored by measuring the solution's electrical conductivity.

Table 2: Illustrative Conductivity Data for this compound Solution

This interactive table shows how the electrical conductivity of a solution of an ionic surfactant changes with concentration. The change in the slope of the data is used to determine the cmc.

| Concentration (mmol/L) | Conductivity (µS/cm) |

| 1 | 115 |

| 2 | 228 |

| 3 | 339 |

| 4 | 448 |

| 5 | 555 |

| 6 | 660 |

| 7 | 763 |

| 8 | 850 |

| 9 | 925 |

| 10 | 1000 |

| 11 | 1065 |

| 12 | 1130 |

Mechanistic and Theoretical Frameworks of Action in Research Systems

Theoretical Models for Biomembrane Solubilization by Amphiphiles

Currently, there are no specific theoretical models published in the scientific literature that describe the solubilization of biomembranes by N-(3-Aminopropyl)-N-octyl-D-gluconamide. The development of such models would necessitate experimental data on its interaction with lipid bilayers, including its critical micelle concentration (CMC), partition coefficient, and the morphology of mixed micelles formed with lipids.

Computational Approaches to Self-Assembly and Supramolecular Structures

A search of computational chemistry and molecular modeling literature did not yield any studies on the self-assembly or supramolecular structures of this compound. Such research would likely involve molecular dynamics (MD) simulations or dissipative particle dynamics (DPD) to predict its aggregation behavior in aqueous environments, the stability of its micelles or other aggregates, and the influence of the aminopropyl group on its self-assembly.

Understanding the Influence of Structural Elements on Aggregate Morphology

Without experimental data from techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), or transmission electron microscopy (TEM), any discussion on how the structural elements of this compound (the octyl chain, the gluconamide (B1216962) headgroup, and the aminopropyl linker) influence its aggregate morphology would be purely speculative.

Theoretical Considerations for Interactions with Macromolecules and Biological Components

There is a lack of published research on the theoretical interactions between this compound and macromolecules or other biological components. Understanding these interactions would require studies using techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to characterize the binding thermodynamics and kinetics with proteins or other biologically relevant molecules.

Correlation between Molecular Structure and Observed Research Performance

As no research performance data for this compound has been published, it is not possible to establish a correlation between its molecular structure and its efficacy in any research application. Such a correlation would require comparative studies with other amphiphilic compounds where the performance in a specific assay (e.g., protein extraction, membrane solubilization) is quantitatively measured.

Future Research Directions and Unexplored Avenues

Development of Novel Analytical Methodologies for Detection and Quantification in Research Matrices

The ability to accurately detect and quantify N-(3-Aminopropyl)-N-octyl-D-gluconamide in complex research matrices is paramount for understanding its behavior, stability, and interactions. While specific methods for this compound are not yet established, research on analogous structures provides a clear roadmap for future development.

A promising approach would be the adaptation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For instance, a reliable method was developed for quantifying the biocidal disinfectant N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products using ion-pairing reversed-phase LC-MS/MS. nih.gov This method, which involves a salting-out extraction technique with acetonitrile (B52724) and sodium chloride, followed by detection with positive electrospray ionization (ESI+) and monitoring of multiple reaction monitoring (MRM) transitions, could be optimized for this compound. nih.gov Key validation parameters from this analogous study, such as trueness, precision, and limit of quantification (LOQ), would need to be established. nih.gov

Furthermore, research on the quantification of 3-aminopropionamide (3-APA) in complex food matrices like cocoa and coffee highlights the utility of LC-MS/MS after derivatization with dansyl chloride. researchgate.nettum.de Given the presence of the primary amine in this compound, a similar derivatization strategy could be employed to enhance its chromatographic retention and mass spectrometric detection, particularly in challenging biological or environmental samples. The development of such methods is essential for pharmacokinetic studies, environmental fate analysis, and quality control of research-grade materials.

The analysis of nanomaterials in biological matrices presents similar challenges, such as high background noise and low analyte concentrations, often necessitating sophisticated sample preparation techniques like liquid-liquid extraction, centrifugation, and field-flow fractionation. nih.gov As this compound may be used in applications where it self-assembles into nano-scale structures, analytical techniques developed for nanomaterials, including single-particle inductively coupled plasma-mass spectrometry (sp-ICP-MS), could be adapted if the compound is, for example, used to functionalize metallic nanoparticles. nih.gov

| Analytical Technique | Potential Application for this compound | Key Considerations | Reference |

| LC-MS/MS | Quantification in biological fluids, environmental samples, and formulated products. | Optimization of extraction, chromatography, and mass spectrometric parameters. | nih.gov |

| Derivatization with Dansyl Chloride followed by LC-MS/MS | Enhanced detection and quantification in complex matrices. | Reaction efficiency and stability of the derivative. | researchgate.nettum.de |

| Field-Flow Fractionation (FFF) | Separation and characterization of self-assembled nanostructures. | Coupling with appropriate detectors (e.g., MALS, DLS). | nih.gov |

Exploration of Structure-Function Relationships in Research Applications

A deep understanding of the relationship between the molecular structure of this compound and its functional properties is crucial for its rational design and application in research. This involves systematically investigating the roles of its three key components: the D-gluconamide headgroup, the N-octyl chain, and the N-(3-aminopropyl) group.

The length of the alkyl chain is a critical determinant of the amphiphilic properties of such molecules. By synthesizing a series of analogues with varying alkyl chain lengths (e.g., N-hexyl, N-decyl), researchers could systematically tune the critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and the morphology of self-assembled structures. This would allow for the fine-tuning of its properties for specific applications, such as solubilizing membrane proteins or forming stable emulsions for drug delivery research.

The primary amine of the aminopropyl group offers a reactive handle for further chemical modification. This opens up avenues for creating a library of derivatives with tailored functionalities. For example, the amine could be conjugated to fluorescent dyes for imaging studies, to targeting ligands for cell-specific delivery research, or to cross-linking agents to create more robust biomaterials. Understanding how these modifications affect the self-assembly and interfacial properties of the parent molecule will be a key research challenge.

| Structural Moiety | Potential Function | Suggested Research Approach | Reference |

| D-gluconamide Headgroup | Hydrophilicity, chirality, hydrogen bonding | Solid-state NMR, X-ray crystallography, molecular dynamics simulations | researchgate.netelsevierpure.com |

| N-octyl Chain | Hydrophobicity, self-assembly, interfacial activity | Synthesis of analogues with varying chain lengths, surface tension measurements, electron microscopy | researchgate.netnih.gov |

| N-(3-Aminopropyl) Group | Reactivity, charge, modified hydrogen bonding | Covalent modification with functional groups, zeta potential measurements, spectroscopic analysis of conjugates |

Integration into Emerging Research Fields (e.g., advanced biomaterials for specific research tools)

The unique properties of this compound make it a strong candidate for integration into several emerging research fields, most notably in the development of advanced biomaterials for specialized research tools.

One of the most promising areas is the formation of self-assembled fibrillar networks and hydrogels. The related compound, N-octyl-D-gluconamide, is known to form thermoreversible hydrogels, where the molecules self-assemble into helical ribbons that entangle to form a 3D network. researchgate.netresearchgate.net The chirality of the gluconamide (B1216962) headgroup is thought to be crucial for the formation of these ordered structures. researchgate.net The presence of the aminopropyl group in this compound could be leveraged to control the pH-responsiveness of these hydrogels. At neutral or acidic pH, the protonated amine could introduce electrostatic repulsions that might disrupt or alter the fibrillar network, leading to a gel-sol transition. This pH-sensitivity would be highly desirable for creating "smart" biomaterials for controlled release studies or as a dynamic scaffold for 3D cell culture research.

Furthermore, the self-assembled fibers could serve as templates for the synthesis of inorganic nanowires. Research has shown that similar self-assembled organic structures can direct the growth of metallic nanowires, which have potential applications in nanoelectronics. researchgate.net The aminopropyl groups on the surface of this compound fibers could act as nucleation sites for the deposition of metal ions, offering a pathway to creating functional hybrid nanomaterials.

The reactive amine also allows for the covalent attachment of biomolecules, such as peptides or enzymes, to the surface of self-assembled structures. This could be used to create bioactive scaffolds that can present specific signals to cells, or to develop novel biosensor platforms where the self-assembled material provides a high surface area for enzyme immobilization.

Addressing Challenges in Reproducibility and Scalability for Research Material Production

For this compound to become a widely used research material, challenges related to the reproducibility and scalability of its production must be addressed. The synthesis of amphiphilic carbohydrate derivatives often involves multiple steps, including protection and deprotection of hydroxyl groups, which can lead to variable yields and purity profiles.

Future research should focus on developing a robust and scalable synthetic route. This would involve optimizing reaction conditions, minimizing the use of protecting groups if possible, and developing efficient purification protocols. The synthesis would likely start from D-glucono-δ-lactone and involve its reaction with N-octyl-1,3-propanediamine. Ensuring high regioselectivity and avoiding side reactions will be critical.

Reproducibility is not only a challenge in the chemical synthesis but also in the formation of self-assembled materials. The final properties of a hydrogel, for instance, can be highly dependent on the preparation method, including concentration, temperature history, and the presence of impurities. Therefore, standardized protocols for the preparation of research materials from this compound need to be developed and validated. This includes establishing clear specifications for the starting material (e.g., purity, isomeric content) and detailed procedures for creating its various forms (e.g., micelles, gels, films).

Scalability is another key consideration. A synthetic route that is efficient on a laboratory scale may not be economically viable or practical for producing the larger quantities required for extensive research or potential future commercialization. Process chemistry research will be needed to adapt the synthesis for larger scale production, focusing on cost-effective reagents, solvent reduction or recycling, and purification methods that are amenable to scale-up, such as crystallization over chromatography. Addressing these challenges will be crucial for ensuring a consistent and reliable supply of high-quality this compound to the research community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.